
3-(4-methoxyphenyl)-4-phenylthiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-4-phenylthiazole-2(3H)-thione is a useful research compound. Its molecular formula is C16H13NOS2 and its molecular weight is 299.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One significant application of compounds related to 3-(4-methoxyphenyl)-4-phenylthiazole-2(3H)-thione is in corrosion inhibition. For instance, a study by Al-amiery et al. (2020) demonstrated that a related compound, 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, showed superior inhibition efficiency against corrosion of mild steel in a corrosive environment. This compound fits well with the Langmuir isotherm model in adsorption data (Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Antimicrobial Activity
Compounds structurally similar to this compound exhibit notable antimicrobial properties. Samelyuk and Kaplaushenko (2013) researched the antimicrobial activity of S-derivatives of 5-(4-methoxyphenyl)-1,2,4-triazole-3-thione, revealing that the introduction of a methoxyphenyl radical significantly enhances antimicrobial performance (Samelyuk & Kaplaushenko, 2013).
Radical Product Formation
Hartung et al. (2010) investigated the reactions between 5-(p-methoxyphenyl)-substituted 3-alkoxy-4-methylthiazole-2(3H)-thiones, yielding higher yields of alkoxyl radical products compared to other derivatives. This study highlights the potential of such compounds in synthesizing a new family of alkoxyl radical precursors (Hartung, Schur, Kempter, & Gottwald, 2010).
Spectroscopic Studies
A 2005 study by Hartung et al. focused on the UV/Vis spectra of N-methoxy-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thione, showing ππ*-type transitions dominating the character. This suggests significant differences in electronic excitations compared to N-methoxypyridine-2(1H)-thione, which could be intensified by substituents like a p-methoxyphenyl group (Hartung et al., 2005).
Antifungal Drug Properties
Wu et al. (2019) synthesized novel Schiff bases related to this compound, which demonstrated significant in vitro antifungal activities against plant fungi. This positions such compounds as promising in the field of antifungal drug development (Wu, Zhang, Qi, Ren, & Ma, 2019).
Molecular Docking Studies
Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, including 5-{[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. The research involved molecular docking to investigate anti-cancer properties, showing potential as EGFR inhibitors (Karayel, 2021).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as 3-hydroxy-4-methoxyphenylacetic acid, are known to be metabolites of catechol amines .
Mode of Action
For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s worth noting that 3-hydroxy-4-methoxyphenylacetic acid, a compound with a similar structure, is a metabolite of 3,4-dihydroxyphenylalanine (dopa) analogues as well as a metabolite of hydroxytyrosol .
Pharmacokinetics
Studies on similar compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid, have shown that these compounds undergo rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It’s worth noting that the bioavailability and efficacy of similar compounds can be influenced by factors such as the presence of other compounds, ph levels, temperature, and the specific characteristics of the biological system in which they are present .
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS2/c1-18-14-9-7-13(8-10-14)17-15(11-20-16(17)19)12-5-3-2-4-6-12/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEGPQUELBNHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CSC2=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide](/img/structure/B2784202.png)
![N-(2,4-dimethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2784204.png)
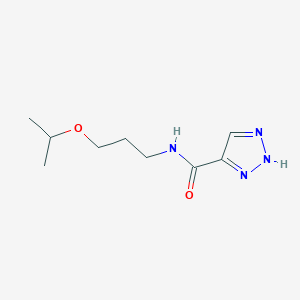
![N,N-Dimethyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B2784207.png)
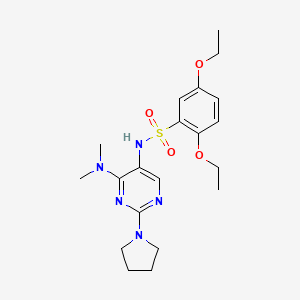
![N-[Cyano(oxolan-3-YL)methyl]-4-(2-methoxyphenyl)-3-methylbutanamide](/img/structure/B2784209.png)
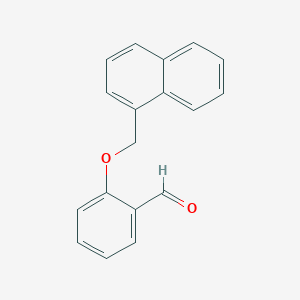
![ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2784212.png)
![N-(1,3-benzothiazol-2-yl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2784213.png)
![3-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2784214.png)
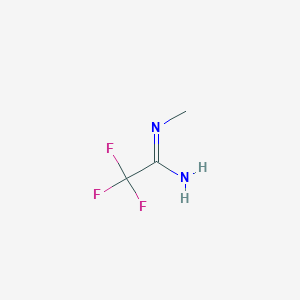
![2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2784217.png)
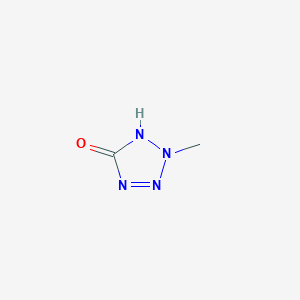
![4-ethoxy-1-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2784221.png)
